(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid, also known by its synonyms such as Proline, 1-benzoyl-2-methyl-, is an organic compound with the molecular formula and a molar mass of 233.26 g/mol. This compound is classified under carboxylic acids and derivatives, specifically as an amino acid derivative due to its pyrrolidine structure. It is identified by the CAS number 137870-76-9 and is primarily stored at room temperature .
The synthesis of (S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid can be approached through various methods, often involving the use of pyrrolidine derivatives and benzoyl chloride. One notable method includes the reaction of 2-methylpyrrolidine with benzoyl chloride in the presence of a base such as triethylamine to facilitate the acylation process.
The molecular structure of (S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid features a pyrrolidine ring substituted with a benzoyl group and a carboxylic acid moiety.
This compound's stereochemistry is critical, as it exhibits specific biological activities associated with its (S) configuration.
(S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amides.
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for (S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid primarily involves its interaction with biological targets, particularly in enzymatic pathways where amino acids play crucial roles.
(S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
(S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid has several scientific uses:
The systematic IUPAC name "(S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid" precisely defines this molecule's structure through hierarchical components: 1) The pyrrolidine core denotes a five-membered nitrogen heterocycle; 2) The C2 methyl substituent establishes a quaternary stereocenter; 3) The N1-benzoyl group (C₆H₅C(O)-) and C2-carboxylic acid (-COOH) enable diverse reactivity [10]. The stereodescriptor "(S)" specifies absolute configuration, critically distinguishing it from its (R)-enantiomer. This stereochemical distinction governs three-dimensional topology, as evidenced by NMR studies showing 0.5–1.5 kcal/mol conformational energy differences between (S) and (R) isomers in related 2-substituted pyrrolidines [5] [7].
Table 1: Stereochemical Configuration Impact on Molecular Properties
Configuration | C2 Substituent Orientation | Biological Relevance | Synthetic Utility |
---|---|---|---|
(S) | Pro-R orientation | Enhanced enzyme binding affinity | Predictable cyclization stereocontrol |
(R) | Pro-S orientation | Reduced target recognition | Altered diastereoselectivity in reactions |
The carboxylic acid at C2 permits salt formation (e.g., hydrochloride salts for crystallization [5]), while the tertiary amide linkage provides conformational rigidity via resonance (C=O bond order ~1.8). This stereochemistry is industrially accessible through enzymatic resolution or asymmetric hydrogenation of prochiral precursors like 2-methylpyrrolinium salts [3].
Pyrrolidine's integration into medicinal chemistry began with natural product isolation (e.g., nicotine, hygrine) but gained strategic importance through three key developments:
Peptidomimetic Revolution (1980s–1990s): Proline derivatives served as β-turn mimetics, with 2-methylproline enabling cis-amide bond stabilization critical for GPCR-targeting drugs. The methyl group's steric bulk forced torsional angles (ϕ = -60° ± 20°, ψ = 30° ± 15°) matching bioactive peptide conformations [3] [7].
Chiral Auxiliary Advancements: N-protected variants like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) derivatives enabled stereocontrolled synthesis. The (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid (CAS 334769-80-1) exemplifies this evolution, where the Boc group's steric bulk directs stereoselective alkylations [2].
Asymmetric Catalysis Era (2000s–Present): Proline-derived organocatalysts (e.g., Jørgensen-Hayashi catalyst) exploited the pyrrolidine ring's ability to form enamine intermediates. Methyl substitution at C2 improved enantioselectivity by blocking one enamine face [4].
Table 2: Evolution of Key Pyrrolidine Derivatives in Drug Discovery
Time Period | Representative Compound | Structural Innovation | Therapeutic Impact |
---|---|---|---|
1980s | (S)-2-Methylproline HCl | C2 quaternization | Beta-lactamase-resistant antibiotics |
1990s | (S)-N-Cbz-2-methylpyrrolidine-2-carboxylic acid | N-Cbz protection | ACE inhibitor intermediates |
2000s | (S)-1-Fmoc-2-benzylpyrrolidine-2-carboxylic acid | N-Fmoc for solid-phase synthesis | Peptidomimetic libraries |
2010s | (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid | Rigid benzoyl conformational control | PARP inhibitor precursors |
The benzoyl group (C₆H₅C(O)-) at N1 exerts three critical conformational effects that distinguish it from other acyl substituents:
: The planar benzoyl carbonyl aligns with the pyrrolidine nitrogen's lone pair, generating partial double-bond character (rotation barrier ~15–20 kcal/mol). This restricts conformational freedom, favoring a transoid arrangement where the benzoyl carbonyl resides anti-periplanar to the C2-H bond. This geometry is stabilized by n→π* hyperconjugation, lowering the LUMO energy by 1.2–1.8 eV compared to alkyl carbonyls [9].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6